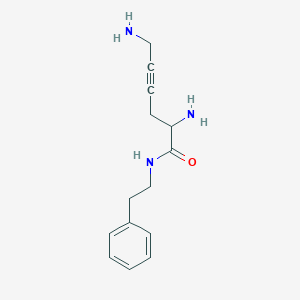
2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes an azide group and an isoindole dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-(3-azidopropoxy)benzaldehyde with triphenylphosphine in diethyl ether. This reaction is followed by sequestration of the products with nickel(II) thiocyanate and subsequent liberation from the complex with aqueous ammonia . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including nucleophilic transformations and cycloaddition reactions. The azide group is particularly reactive and can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triphenylphosphine, nickel(II) thiocyanate, and copper catalysts. The reactions are typically carried out in solvents like diethyl ether and under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions of this compound include various macrocyclic compounds and triazole derivatives.
Aplicaciones Científicas De Investigación
2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione involves its reactivity with various nucleophiles and electrophiles. The azide group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper, which facilitates the formation of the triazole ring through a cycloaddition mechanism . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Azidopropoxy)benzaldehyde: A precursor in the synthesis of 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione.
1,2,3-Triazole Derivatives: Compounds that share the triazole ring structure formed through click chemistry reactions.
Macrocyclic Compounds: Similar in structure and reactivity, these compounds are formed through cycloaddition reactions involving azides.
Uniqueness
This compound is unique due to its combination of an azide group and an isoindole dione moiety. This structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications. Its ability to undergo click chemistry reactions efficiently sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-(3-azidopropoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-14-13-6-3-7-18-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWPDLFPRNWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727544 |
Source


|
| Record name | 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917886-09-0 |
Source


|
| Record name | 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)


![N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide](/img/structure/B12629540.png)
![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline](/img/structure/B12629551.png)
![Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate](/img/structure/B12629558.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)
![5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B12629565.png)




